1-[(7-chloro-1H-indazol-3-yl)carbamoyl]cyclopropane-1-carboxylic acid
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Overview
Description
1-[(7-chloro-1H-indazol-3-yl)carbamoyl]cyclopropane-1-carboxylic acid is a synthetic organic compound that features a cyclopropane ring attached to a carboxylic acid group, with a 7-chloro-1H-indazole moiety linked via a carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(7-chloro-1H-indazol-3-yl)carbamoyl]cyclopropane-1-carboxylic acid typically involves multiple steps:
Formation of 7-chloro-1H-indazole: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Carbamoylation: The 7-chloro-1H-indazole is then reacted with a suitable isocyanate to introduce the carbamoyl group.
Cyclopropanation: The final step involves the formation of the cyclopropane ring, which can be done using diazo compounds in the presence of metal catalysts like rhodium or copper.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet commercial demands.
Chemical Reactions Analysis
Types of Reactions
1-[(7-chloro-1H-indazol-3-yl)carbamoyl]cyclopropane-1-carboxylic acid can undergo various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carbamoyl group to an amine.
Substitution: The chlorine atom on the indazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Amino derivatives.
Substitution: Various substituted indazole derivatives.
Scientific Research Applications
1-[(7-chloro-1H-indazol-3-yl)carbamoyl]cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-[(7-chloro-1H-indazol-3-yl)carbamoyl]cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The indazole moiety can bind to specific sites on proteins, potentially inhibiting their activity. The cyclopropane ring may also contribute to the compound’s stability and binding affinity.
Comparison with Similar Compounds
Similar Compounds
1-[(7-chloro-1H-indazol-3-yl)carbamoyl]cyclopropane-1-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
7-chloro-1H-indazole-3-carboxylic acid: Lacks the cyclopropane and carbamoyl groups.
1-[(7-chloro-1H-indazol-3-yl)carbamoyl]cyclopentane-1-carboxylic acid: Similar structure but with a cyclopentane ring.
Uniqueness
1-[(7-chloro-1H-indazol-3-yl)carbamoyl]cyclopropane-1-carboxylic acid is unique due to the combination of the indazole moiety with a cyclopropane ring and a carboxylic acid group. This combination can result in unique biological activities and chemical properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[(7-chloro-1H-indazol-3-yl)carbamoyl]cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O3/c13-7-3-1-2-6-8(7)15-16-9(6)14-10(17)12(4-5-12)11(18)19/h1-3H,4-5H2,(H,18,19)(H2,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDULXGNMCGHEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)NC2=NNC3=C2C=CC=C3Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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